molecular formula C17H16ClN5O2 B14101221 8-(3-chloro-2-methylphenyl)-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

8-(3-chloro-2-methylphenyl)-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

Cat. No.: B14101221
M. Wt: 357.8 g/mol
InChI Key: XIFPOAUQDBOBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloro-2-methylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-(3-Chloro-2-methylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the core purine structure, followed by the introduction of the chloro and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-(3-Chloro-2-methylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and target. Detailed studies are required to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. These compounds may share some properties but differ in their reactivity and applications. For example, compounds with different halogen substituents may have varying biological activities.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H16ClN5O2/c1-8-11(18)6-5-7-12(8)22-9(2)10(3)23-13-14(19-16(22)23)21(4)17(25)20-15(13)24/h5-7H,1-4H3,(H,20,24,25)

InChI Key

XIFPOAUQDBOBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.